molecular formula C7H7N3O4S B1311081 (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid CAS No. 65872-43-7

(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid

Cat. No.: B1311081
CAS No.: 65872-43-7
M. Wt: 229.22 g/mol
InChI Key: NRRJNSWNWIDHOX-YHYXMXQVSA-N
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Description

(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is a chemical compound with the molecular formula C6H7N3O3S It is characterized by the presence of a thiazole ring, an oxime group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid typically involves the reaction of appropriate thiazole derivatives with formamide and methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the oxime group to an amine.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can mimic certain biological molecules, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiazole ring may also participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

  • (Z)-2-Amino-alpha-(methoxyimino)thiazol-4-acetic acid
  • (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid

Comparison: Compared to similar compounds, (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is unique due to the presence of the formamido group. This functional group can enhance its binding affinity to biological targets and improve its solubility in aqueous environments. Additionally, the formamido group may provide additional sites for chemical modification, expanding its utility in synthetic chemistry.

Properties

IUPAC Name

(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRJNSWNWIDHOX-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189613
Record name (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65872-43-7
Record name (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65872-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid
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